molecular formula C14H7Cl3N2O B5848710 3,4-dichloro-N-(3-chloro-4-cyanophenyl)benzamide

3,4-dichloro-N-(3-chloro-4-cyanophenyl)benzamide

Cat. No. B5848710
M. Wt: 325.6 g/mol
InChI Key: JMOADYPSKHVODS-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(3-chloro-4-cyanophenyl)benzamide (DCB) is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of benzamides and has been studied for its various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 3,4-dichloro-N-(3-chloro-4-cyanophenyl)benzamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. 3,4-dichloro-N-(3-chloro-4-cyanophenyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
3,4-dichloro-N-(3-chloro-4-cyanophenyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 3,4-dichloro-N-(3-chloro-4-cyanophenyl)benzamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, 3,4-dichloro-N-(3-chloro-4-cyanophenyl)benzamide has been shown to reduce the production of inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4-dichloro-N-(3-chloro-4-cyanophenyl)benzamide in lab experiments is its potency as an anticancer and anti-inflammatory agent. It has been shown to have a higher potency than other benzamide derivatives. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3,4-dichloro-N-(3-chloro-4-cyanophenyl)benzamide. One direction is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to study its effects on other diseases, such as neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 3,4-dichloro-N-(3-chloro-4-cyanophenyl)benzamide and its potential side effects.

Synthesis Methods

The synthesis of 3,4-dichloro-N-(3-chloro-4-cyanophenyl)benzamide involves the reaction of 3,4-dichlorobenzoyl chloride with 3-chloro-4-cyanophenylamine in the presence of a base. The resulting product is then purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

3,4-dichloro-N-(3-chloro-4-cyanophenyl)benzamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 3,4-dichloro-N-(3-chloro-4-cyanophenyl)benzamide has also been investigated for its potential as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of arthritis and colitis.

properties

IUPAC Name

3,4-dichloro-N-(3-chloro-4-cyanophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3N2O/c15-11-4-2-8(5-13(11)17)14(20)19-10-3-1-9(7-18)12(16)6-10/h1-6H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOADYPSKHVODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2)C#N)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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